Ortho-Amino Substituent Confers Distinct Hydrogen-Bond Donor Topology vs. DNBA (3,5-Dinitro-N-phenylbenzamide)
The target compound possesses a primary amino group at the 2-position of the benzamide ring, introducing two hydrogen-bond donor (HBD) sites absent in the direct comparator DNBA (3,5-dinitro-N-phenylbenzamide, CAS 7461-51-0), which has zero HBD. This topological difference is functionally significant: in the DNB class of DprE1 inhibitors, ortho-substitution on the benzamide ring modulates the binding pose within the enzyme active site and influences the reduction potential of the nitro groups required for covalent cysteine-387 adduct formation [1]. DNBA, lacking the 2-amino group, has been repurposed as a cyanide-selective chemodosimeter operating via a nucleophilic aromatic substitution of hydrogen (NASH) mechanism rather than enzyme inhibition [2].
| Evidence Dimension | Hydrogen-bond donor count and ortho-substitution pattern |
|---|---|
| Target Compound Data | 2 primary amine HBD at ortho position; total HBD = 2 (amine) + 1 (amide NH) |
| Comparator Or Baseline | DNBA (3,5-dinitro-N-phenylbenzamide, CAS 7461-51-0): 0 HBD at ortho; total HBD = 1 (amide NH only) |
| Quantified Difference | Delta HBD = +2; ortho-NH2 group introduces dual HBD capacity absent in DNBA |
| Conditions | Structural comparison based on chemical topology; DprE1 binding relevance from SAR studies in Pharmaceuticals 2024, 17(5), 559 [1]; DNBA sensor mechanism from Eur. J. Org. Chem. 2020 [2] |
Why This Matters
Procurement of the 2-amino variant is essential for programs targeting DprE1 inhibition mechanisms, as the ortho-HBD topology is absent in the simpler N-phenyl analog DNBA, which is instead optimized for anion sensing applications.
- [1] Delgado, T.; Pais, J. P.; Pires, D.; Estrada, F. G. A.; Guedes, R. C.; Anes, E.; Constantino, L. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals 2024, 17 (5), 559. View Source
- [2] Keleş, E.; Aydıner, B.; Nural, Y.; Seferoğlu, N.; Şahin, E.; Seferoğlu, Z. A New Mechanism for Selective Recognition of Cyanide in Organic and Aqueous Solution. Eur. J. Org. Chem. 2020, 2020 (30), 4681–4692. View Source
